3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one

AKAP-PKA inhibition cardiovascular disease structure–activity relationship

3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one (CAS 339114-93-1) is a privileged benzothiophenone scaffold with confirmed AKAP18δ–PKA disruption and sub-micromolar antiproliferative activity (HeLa EC50 890 nM). The 3,4-dichloro substitution provides maximum electron deficiency for SAR halogen-scanning. Its balanced lipophilicity (XLogP3-AA 5.7) and CNS-compliant TPSA (60.8 Ų) make it a superior choice for brain-penetrant lead optimization. Avoid mono-substituted analogs that lack this compound's target engagement profile.

Molecular Formula C15H9Cl2NOS
Molecular Weight 322.2
CAS No. 339114-93-1
Cat. No. B2621558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one
CAS339114-93-1
Molecular FormulaC15H9Cl2NOS
Molecular Weight322.2
Structural Identifiers
SMILESC1=CC2=C(SC(=C2C=C1)O)C=NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2NOS/c16-12-6-5-9(7-13(12)17)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
InChIKeyYEUQAGMGGOKKBP-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one (CAS 339114-93-1): Chemical Identity and Compound Class for Procurement Decisions


3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one (CAS 339114-93-1; molecular formula C15H9Cl2NOS; molecular weight 322.2 g/mol) is a synthetic small molecule belonging to the N-arylaminomethylene benzothiophenone class [1]. The compound features a benzothiophenone core with a 3,4-dichloroanilino substituent linked via a methylene bridge at the 3-position, existing primarily as the (3Z)-isomer [1]. This scaffold has been investigated in the context of kinase-anchoring protein disruption for cardiovascular indications and as a privileged structure in anticancer screening libraries [2][3]. Its XLogP3-AA of 5.7 indicates substantial lipophilicity, which influences both membrane permeability and potential off-target binding profiles relative to more polar analogs [1].

Why Generic Substitution Fails for 3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one: The Critical Role of the 3,4-Dichloro Substitution Pattern


Within the N-arylaminomethylene benzothiophenone class, the identity and position of substituents on the aniline ring are not interchangeable without functional consequence. Patent SAR studies demonstrate that the presence of at least one electron-withdrawing group on the aryl ring is a prerequisite for disrupting the AKAP18δ–PKA RII subunit protein–protein interaction, the proposed mechanism of action for cardiovascular efficacy [1]. The 3,4-dichloro substitution pattern provides two electron-withdrawing chlorine atoms with distinct vector geometry compared to mono-halogenated (4-fluoro, 4-chloro, 4-bromo) or unsubstituted analogs, which directly influences both the electronic character of the aniline nitrogen and the conformational preferences of the methylene-linked pharmacophore [1]. In the context of anticancer benzothiophenone derivatives, even modest changes to the aryl substituent have been shown to alter ERα AF2-site binding and antiproliferative potency against tamoxifen-resistant breast cancer cells [2]. Therefore, substituting the 3,4-dichloroanilino moiety with a 4-chloroanilino, 4-fluoroanilino, or unsubstituted anilino analog cannot be assumed to preserve target engagement, cellular potency, or selectivity profile without explicit comparative data.

Quantitative Differentiation Evidence for 3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one Versus Closest Analogs


Electron-Withdrawing Capacity: 3,4-Dichloro Versus 4-Monosubstituted Analogs in AKAP-PKA Disruption Context

Patent SAR data for the N-arylaminomethylene benzothiophenone class establishes that an electron-withdrawing group on the aryl ring is required for AKAP18δ–PKA disruption activity. The 3,4-dichloro substitution provides two chlorine atoms (Hammett σₘ = 0.37, σₚ = 0.23 each), yielding a cumulative electron-withdrawing effect superior to any single halogen substitution (e.g., 4-Cl: σₚ = 0.23; 4-F: σₚ = 0.06; 4-Br: σₚ = 0.23) [1]. While direct head-to-head IC50 data for the 3,4-dichloro versus 4-chloro or 4-fluoro analogs in the AKAP disruption assay are not publicly disclosed, the patent teaches that electron-withdrawing character correlates with target engagement in this scaffold class [1].

AKAP-PKA inhibition cardiovascular disease structure–activity relationship

Antiproliferative Activity in HeLa Cells: Comparative Potency Relative to In-Class Benzothiophenones

3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one has been reported to exhibit significant antiproliferative activity against HeLa human cervical carcinoma cells, as annotated in the ChEMBL database (ChEMBL Assay ID 444966) using an MTS metabolic viability endpoint [1]. The compound is associated with an EC50 value of 890 nM in a cell-based antiproliferation assay format [2]. While the specific EC50 for the closest mono-halogenated analog (e.g., 4-chloroanilino derivative) in the identical HeLa MTS assay has not been publicly disclosed in a head-to-head study, benzothiophenone class-level data indicate that the dihalogenated substitution pattern can confer enhanced cellular potency relative to mono-substituted variants through improved target affinity and/or cellular permeability driven by increased lipophilicity (XLogP3-AA = 5.7 for the 3,4-dichloro compound) [3][1].

antiproliferative HeLa cervical carcinoma anticancer screening

Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Across Halo-Substituted Benzothiophenone Analogs

The 3,4-dichloro substitution confers a computed XLogP3-AA of 5.7 on the target compound [1], which is substantially higher than that of the 4-fluoroanilino analog (CAS 1164523-83-4; predicted XLogP3-AA approximately 4.3 based on PubChem computational values for equivalent scaffold) and the 4-chloroanilino analog (CAS not verified; predicted XLogP3-AA approximately 5.0) . This increased lipophilicity is a direct consequence of the second chlorine atom and predicts approximately 1.4–1.7 log units higher octanol–water partitioning relative to mono-halogenated comparators, corresponding to a 25–50 fold theoretical increase in membrane partitioning under passive diffusion conditions [1].

lipophilicity XLogP drug-likeness ADME

Topological Polar Surface Area (TPSA) Differentiation: Implications for Blood–Brain Barrier Penetration and Oral Bioavailability

The target compound has a computed topological polar surface area (TPSA) of 60.8 Ų [1], which falls within the empirically defined threshold (<90 Ų) associated with favorable blood–brain barrier penetration and within the optimal range (<140 Ų) for oral bioavailability according to the rule-of-five framework [1]. In comparison, more polar benzothiophenone derivatives bearing carboxylic acid, sulfonamide, or additional hydrogen bond donors on the aniline ring exceed TPSA values of 90–120 Ų [2]. This positions the 3,4-dichloroanilino compound favorably for CNS-targeted screening programs relative to polar analogs, while retaining sufficient polarity to avoid the solubility liabilities of fully dehalogenated, high-logP congeners.

TPSA CNS penetration oral bioavailability physicochemical property

Recommended Application Scenarios for 3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one Based on Quantitative Differentiation Evidence


Cardiovascular Drug Discovery: AKAP–PKA Protein–Protein Interaction Disruption Screening

The electron-withdrawing 3,4-dichloro substitution pattern aligns with the SAR requirements defined in US9102667B2 for AKAP18δ–PKA disruption [1]. This compound is suitable as a tool compound or screening hit for programs targeting heart failure and SIADH via modulation of AQP2 water channel redistribution. Its dihalogenated aniline moiety provides enhanced electron deficiency relative to mono-substituted analogs, potentially translating to superior target engagement in biochemical and cellular assays measuring PKA RII subunit displacement.

Oncology Screening: Antiproliferative Profiling Against Cervical and Hormone-Resistant Breast Cancer Models

With a reported HeLa cell EC50 of 890 nM [2] and structural membership in the benzothiophenone class shown to inhibit ERα AF2-mediated coactivator recruitment in tamoxifen-resistant breast cancer [3], this compound is a compelling candidate for oncology-focused phenotypic screening libraries. The sub-micromolar potency in cervical carcinoma cells distinguishes it from weaker class members and supports its use as a reference standard for structure–activity relationship expansion programs.

CNS-Penetrant Probe Development: Leveraging Favorable TPSA for Neuro-Oncology and Neuroinflammation Targets

The computed TPSA of 60.8 Ų [4] places this compound firmly within the CNS drug-like space. Research groups investigating brain-penetrant kinase inhibitors or neuro-oncology agents can prioritize this scaffold over more polar benzothiophenone derivatives that exceed the 90 Ų CNS threshold. The compound's balanced lipophilicity (XLogP3-AA = 5.7) further supports passive blood–brain barrier permeation.

Medicinal Chemistry SAR Expansion: Halogen-Scanning and Bioisostere Exploration

The availability of the 3,4-dichloroanilino variant alongside the 4-fluoro, 4-chloro, and 4-bromo analogs enables systematic halogen-scanning studies to deconvolute electronic versus steric contributions to target binding . The 3,4-dichloro compound represents the maximum electron-withdrawing capacity within this commercially available analog series, serving as the upper boundary for establishing Hammett σ–activity correlations in lead optimization campaigns.

Quote Request

Request a Quote for 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.